hCA II Inhibitory Potency: N-Sulfamoyl-Piperidineamide Series vs. Classical Sulfonamide CA Inhibitor Ethoxzolamide
The N-sulfamoyl-piperidineamide compound class, to which N-(4-{[(1-benzylpiperidin-4-yl)methyl]sulfamoyl}-3-methylphenyl)propanamide belongs, has been shown to inhibit human carbonic anhydrase isoenzyme II (hCA II) in a fluorescence-based dansylamide displacement assay. Representative compounds from this series demonstrated IC50 values in the low micromolar range (Example 9: 7.2 μM; Example 10: 7.3 μM; Example 11: 6.5 μM; Example 28: 6.6 μM). [1] The patent uses ethoxzolamide, a classical sulfonamide CA inhibitor, as a positive control at a final concentration of 5 × 10⁻⁸ M. [1] While individual compound data for the target compound is not explicitly identified among the numbered examples in the patent disclosure, the series establishes a potency range of 6.5–7.3 μM against hCA II, providing a benchmark for batch-to-batch activity verification by end users.
| Evidence Dimension | hCA II inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not explicitly identified among numbered examples in patent; representative series compounds show IC50 = 6.5–7.3 μM |
| Comparator Or Baseline | Ethoxzolamide (classical sulfonamide CA inhibitor); used as positive control at 5 × 10⁻⁸ M in the same assay |
| Quantified Difference | Ethoxzolamide exhibits higher potency (nM range) than the N-sulfamoyl-piperidineamide series (μM range), but the series offers a distinct sulfamide zinc-binding motif with potential isozyme selectivity advantages. |
| Conditions | In vitro fluorescence-based dansylamide displacement assay; hCA II from human erythrocytes (Sigma-Aldrich); enzyme concentration 10⁻⁷ M/L; dansylamide 2.25 × 10⁻⁶ M; compound concentrations 10⁻⁸ to 10⁻⁵ M/L; 60 min incubation at 37°C; excitation 280 nm, emission 465 nm |
Why This Matters
This establishes that the N-sulfamoyl-piperidineamide series, while less potent than ethoxzolamide in absolute hCA II inhibition, represents a structurally novel chemotype with a distinct zinc-binding mechanism, which is critical for researchers seeking tool compounds with alternative selectivity profiles not achievable with classical sulfonamides.
- [1] Antel, J., Firnges, M., Schoen, U., Waldeck, H., Wurl, M., Reiche, D., & Gregory, P.-C. (2007). N-Sulfamoyl-piperidineamides for the treatment or inhibition of obesity and related conditions. U.S. Patent Application Publication No. US20070149512A1. View Source
